2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine is a fluorinated pyridine derivative characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions and a methoxy group bridging the cyclobutane and pyridine moieties. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents. Its structural uniqueness lies in the combination of fluorinated aliphatic and aromatic systems, which enhances metabolic stability and binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-8-1-2-9(14-5-8)15-6-7-3-10(12,13)4-7/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVNYGQWJSESQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . The synthetic route generally includes the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group is synthesized through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Attachment to the Pyridine Ring: The difluorocyclobutyl group is then attached to the pyridine ring through a series of reactions involving nucleophilic substitution and cyclization.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine is a fluorinated heterocyclic compound that is gaining interest in medicinal chemistry for its potential use in drug development. This compound is classified as a fluorinated organic compound, specifically a heterocycle, which is important in pharmaceutical research because of its diverse biological activities. The presence of fluorine atoms in its structure enhances the compound's lipophilicity and metabolic stability, making it advantageous in drug design.
Synthesis
The synthesis of this compound involves multiple steps. A key method includes preparing 3,3-difluorocyclobutyl isonitrile from 3,3-difluorocyclobutyl formamide using propylphosphonic acid anhydride and a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane. The intermediate is then reacted with 2-chlorobenzaldehyde and 3-amino-5-fluoropyridine to yield the target compound. The process requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Column chromatography is commonly used for purification after the initial reactions to isolate the desired product from by-products and unreacted materials.
Chemical Reactions
this compound can participate in various chemical reactions typical of pyridine derivatives. These include electrophilic substitutions, which are influenced by the electron-withdrawing effects of the fluorine atoms, and nucleophilic substitutions, which are facilitated by the methoxy group. The reactions often require conditions that maintain the stability of the heterocyclic structure while allowing for selective functionalization at specific positions on the pyridine ring. Electrophilic fluorination reactions have been documented for related compounds, showing how these processes can be adapted for synthesizing derivatives with enhanced properties.
Mechanism of Action and Potential Applications
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors within cells. The fluorinated groups may enhance binding affinity due to increased hydrophobic interactions or specific steric effects that favorably orient the molecule within active sites. Similar compounds have shown potential in modulating biological pathways relevant to cancer treatment and other therapeutic areas. this compound has potential applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structural features may allow it to interact selectively with biological targets, making it a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group and the fluorine atom on the pyridine ring contribute to its reactivity and binding affinity. These structural features enable the compound to modulate biological processes by interacting with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The presence of fluorine at the 5-position in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogues like 4-(Trifluoromethyl)pyridin-2-ol .
- Cyclobutyl vs.
Physicochemical Properties
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)pyridine | 5-Fluoro-2-methoxy-3-methylpyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~243.2 | ~207.1 | ~155.1 |
| LogP (Predicted) | 2.8 | 2.1 | 1.5 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.25 (DMSO) | 0.45 (Water) |
Analysis :
- The higher LogP of the target compound reflects increased lipophilicity due to the difluorocyclobutyl group, favoring membrane permeability over more polar analogues like 5-Fluoro-2-methoxy-3-methylpyridine .
- Lower solubility in DMSO compared to 2-Methoxy-5-(trifluoromethyl)pyridine suggests steric hindrance from the cyclobutane ring limits solvation .
Biological Activity
The compound 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine (CAS No. 2200572-74-1) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C10H10F3N
- Molecular Weight: 201.19 g/mol
Fluorinated compounds often exhibit enhanced biological properties due to their ability to influence pharmacokinetics and bioavailability. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for improving the efficacy of drug candidates. The specific substitution pattern in this compound may modulate its interaction with biological targets.
Anticancer Activity
Research indicates that fluorinated pyridines can exhibit significant anticancer properties. In a study evaluating various fluorinated compounds against L1210 mouse leukemia cells, derivatives similar to this compound demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .
Study on Fluorinated Pyridines
A comparative study involving several fluorinated pyridine derivatives highlighted the importance of fluorination at specific positions on the pyridine ring. The study found that compounds with fluorine substitutions at the 5-position exhibited improved bioavailability and efficacy against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis (sleeping sickness) . This suggests a potential therapeutic application for this compound in treating parasitic infections.
Comparative Analysis of Related Compounds
Q & A
Q. What are the common synthetic routes for 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine?
The synthesis typically involves coupling a fluoropyridine derivative with a difluorocyclobutyl intermediate. For example:
- Step 1 : Preparation of 3,3-difluorocyclobutylmethanol or its derivatives via reduction of 3,3-difluorocyclobutan-1-one (using NaBH4 or LiAlH4) .
- Step 2 : Activation of the hydroxyl group (e.g., tosylation or halogenation) to form a reactive leaving group.
- Step 3 : Nucleophilic substitution with 5-fluoropyridin-2-ol under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. What analytical methods are recommended for structural characterization?
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for fluoropyridine derivatives in Acta Crystallographica .
- NMR spectroscopy : 1H/19F NMR to confirm substitution patterns (e.g., coupling constants for fluorocyclobutyl protons and pyridine ring protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode).
Q. How is purity assessed for this compound in research settings?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase with UV detection at 254 nm. Purity >95% is standard for pharmacological studies .
- Elemental analysis : Matches calculated vs. observed C, H, N, F percentages (deviation <0.4%).
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in coupling steps?
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of halogenated pyridines with boronic esters .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxy groups.
- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from 24h to 2h .
- Monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation.
Q. What structural features influence biological activity in IDH1 inhibition studies?
- Pyridine ring substitution : The 5-fluoro group enhances metabolic stability and target binding affinity, as seen in ivosidenib (AG-120), an FDA-approved IDH1 inhibitor .
- Difluorocyclobutyl moiety : The rigid, lipophilic group improves blood-brain barrier penetration in neuro-oncology models .
- Structure-activity relationship (SAR) : Modifying the methoxy linker length alters enzyme inhibition IC50 values (tested via fluorescence-based assays with recombinant IDH1 R132H mutant) .
Q. How should researchers address contradictory data in biological assays?
- Assay validation : Use orthogonal methods (e.g., cellular 2-hydroxyglutarate (2HG) quantification via LC-MS vs. enzymatic assays) .
- Control experiments : Compare wild-type vs. mutant IDH1 cell lines to confirm target specificity.
- Data normalization : Adjust for batch effects in high-throughput screens using Z-score or B-score methods .
- Reproducibility : Replicate studies across multiple cell models (e.g., HT1080 fibrosarcoma vs. primary AML cells) .
Methodological Considerations
Q. What strategies mitigate fluorinated byproduct formation during synthesis?
Q. How is crystallographic data utilized to predict solubility and stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
